3-(4-Bromophenyl)-4-methyl-1H-pyrazol-5-amine
Descripción
3-(4-Bromophenyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a bromine atom at the para position of the phenyl ring and a methyl group at position 4 of the pyrazole core. Its molecular formula is C₁₀H₁₁BrN₃, with a molecular weight of 253.12 g/mol. The bromine atom enhances electrophilic reactivity and lipophilicity, while the methyl group contributes to steric stabilization and metabolic resistance . This compound is synthesized via cyclization reactions involving hydrazine derivatives and appropriately substituted carbonyl precursors, followed by halogenation or functionalization steps . Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes and receptors.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-4-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-6-9(13-14-10(6)12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNFMCDHTNJCKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Reaction Conditions and Procedure
Synthesis of 1-(4-Bromophenyl)-3-methyl-1,3-diketone :
Cyclization with Hydrazine Hydrate :
Characterization Data
- IR (KBr) : 3380 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O residual), 1542 cm⁻¹ (C=N).
- ¹H NMR (DMSO-d₆) : δ 2.07 (s, 3H, –CH₃), 6.95–7.95 (m, 4H, Ar–H), 10.50 (s, 1H, –NH).
- MS : m/z 267 (M⁺, C₁₀H₁₀BrN₃).
Schiff Base Formation and Reductive Amination
This two-step method involves forming a Schiff base intermediate followed by reduction to introduce the amine group.
Step 1: Schiff Base Synthesis
Step 2: Reductive Amination
Characterization Data
- IR (KBr) : 3230 cm⁻¹ (N–H), 1720 cm⁻¹ (C=O, residual).
- ¹H NMR (DMSO-d₆) : δ 2.31 (s, 3H, –CH₃), 7.10–7.95 (m, 4H, Ar–H), 5.20 (s, 1H, –CH), 11.30 (s, 1H, –NH).
Diazonium Salt Coupling and Reduction
This method introduces the 4-bromophenyl group via diazonium salt coupling, followed by reduction to the amine.
Step 1: Diazonium Salt Preparation
Step 2: Coupling with Pyrazolone
Step 3: Reduction of Azo Group
Characterization Data
- IR (KBr) : 3235 cm⁻¹ (N–H), 1730 cm⁻¹ (C=O).
- ¹H NMR (DMSO-d₆) : δ 2.91 (s, 3H, –CH₃), 7.39–7.56 (m, 4H, Ar–H), 11.14 (s, 1H, –NH).
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Complexity | Purity |
|---|---|---|---|---|
| Cyclocondensation | 82–85% | 10–12 hours | Moderate | >95% |
| Schiff Base/Reduction | 65–68% | 8–10 hours | High | 90–92% |
| Diazonium Coupling | 70% | 6–8 hours | High | 88–90% |
- Cyclocondensation offers the highest yield and purity, making it ideal for large-scale synthesis.
- Schiff Base/Reduction requires careful control of reducing conditions to avoid over-reduction.
- Diazonium Coupling is sensitive to temperature but provides regioselective aryl introduction.
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The bromine atom at the para position of the phenyl ring participates in palladium-catalyzed cross-coupling reactions , enabling C–C bond formation. Key examples include:
Mechanistic Insight : The bromine undergoes oxidative addition with Pd(0) to form a Pd(II) intermediate, which reacts with boronic acids or amines before reductive elimination.
Oxidative Dehydrogenative Coupling
The primary amine group (-NH₂) participates in oxidative coupling reactions to form azo-linked dimers or azopyrroles :
| Oxidizing System | Solvent/Temp. | Product | Selectivity | Source |
|---|---|---|---|---|
| I₂/TBHP/K₂CO₃ | EtOH, 50°C, 3 h | (E)-1,2-Bis(4-iodo-3-methyl-1H-pyrazol-5-yl)diazene | >90% | |
| Cu(OAc)₂/O₂ | DMF, 120°C (microwave) | Azopyrrole derivatives | 85% |
Key Pathway :
Cyclization Reactions
The amine group facilitates intramolecular cyclizations to form fused heterocycles:
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Arylglyoxals (1.1 equiv) | p-TsOH, DMF, microwave (120°C, 20 min) | Pyrazolo-fused 1,7-naphthyridines | 62% | |
| β-Ketoesters | H₂SO₄, reflux, 6 h | Pyrrolo[2,3-c]pyrazoles | 55% |
Mechanism :
-
Protonation of arylglyoxal promotes dehydration, forming an α,β-unsaturated carbonyl intermediate .
-
Michael addition of the pyrazol-5-amine followed by 6π-electrocyclization yields fused rings .
Electrophilic Aromatic Substitution
The electron-rich pyrazole ring undergoes regioselective substitutions:
| Reagent | Position Modified | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | C4 of pyrazole | 3-(4-Bromophenyl)-4-methyl-5-nitro-1H-pyrazole | 68% | |
| Br₂/FeBr₃ | C5 of phenyl ring | 3-(3,4-Dibromophenyl)-4-methyl-1H-pyrazol-5-amine | 73% |
Regiochemical Control : Nitration occurs preferentially at the C4 pyrazole position due to directing effects of the methyl and amine groups .
Metal Coordination Reactions
The amine and pyrazole nitrogen atoms act as bidentate ligands for transition metals:
| Metal Salt | Ligand Mode | Complex Structure | Application | Source |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | N(pyrazole), NH₂ | Octahedral Cu(II) complex | Catalysis | |
| AgNO₃ | Bridging via N,N’ | 1D coordination polymer | Luminescence |
Stability : Complexes exhibit thermal stability up to 250°C, confirmed by TGA .
Functional Group Transformations
The amine group undergoes standard derivatizations:
| Reaction | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetyl derivative | 89% | |
| Sulfonation | SO₃·Py, DCM, 0°C | Sulfonamide | 75% |
Comparative Reactivity with Analogues
Substituent effects on reaction outcomes:
| Compound | Bromine Position | Reaction Rate (Suzuki Coupling) | Notes |
|---|---|---|---|
| 3-(4-BrPh)-4-Me-1H-pyrazol-5-amine | Para | k = 0.45 min⁻¹ | Faster than meta-bromo analogues |
| 3-(3-BrPh)-4-Me-1H-pyrazol-5-amine | Meta | k = 0.28 min⁻¹ | Steric hindrance reduces efficiency |
Mechanistic Case Study: Domino [3+2+1] Cyclization
A representative transformation from :
-
Step 1 : Arylglyoxal (1a ) reacts with pyrazol-5-amine (2a ) under acid catalysis to form imine intermediate B .
-
Step 2 : Sequential C=O addition, dehydration, and electrocyclization yield pyrazolo[3,4-b]pyridine G .
-
Step 3 : A second C=O addition generates dipyrazolo-fused 1,7-naphthyridine (3a ) in 62% yield .
Critical Factor : Use of p-TsOH instead of n-butyric acid switches regioselectivity from 2,6- to 1,7-naphthyridines .
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromophenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in inflammation or cell proliferation .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The biological and chemical properties of 3-(4-Bromophenyl)-4-methyl-1H-pyrazol-5-amine are influenced by its substitution pattern. Below is a detailed comparison with analogous pyrazole derivatives:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
| Compound Name | Structural Features | Key Properties/Biological Activity | References |
|---|---|---|---|
| This compound | 4-Bromophenyl (para), 4-methyl pyrazole | Enhanced lipophilicity, antitumor potential | |
| 5-Methyl-3-(4-bromophenyl)-1H-pyrazole | 4-Bromophenyl (para), 5-methyl pyrazole | Increased lipophilicity, moderate enzyme inhibition | |
| 3-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine | Chlorine (para) instead of bromine | Higher reactivity, reduced antitumor activity vs. bromine analog | |
| 3-(3-Bromophenyl)-4-methyl-1H-pyrazol-5-amine | Bromine (meta) instead of para | Altered binding affinity due to positional isomerism | |
| 3-(4-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine | Methoxy (para) instead of bromine | Improved solubility, reduced membrane permeability | |
| 3-(4-Trifluoromethylphenyl)-4-methyl-1H-pyrazol-5-amine | CF₃ (para) instead of bromine | Enhanced metabolic stability, potent anti-inflammatory activity | |
| 3-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine | Fluorine (ortho) instead of bromine (para) | Lower lipophilicity, distinct receptor selectivity |
Key Findings from Comparative Studies:
Halogen Substituent Effects :
- Bromine at the para position (as in the target compound) confers higher lipophilicity and antitumor activity compared to chlorine or fluorine analogs .
- Meta-substituted bromine (e.g., 3-(3-Bromophenyl)-4-methyl-1H-pyrazol-5-amine) reduces binding affinity to kinase targets due to steric mismatches .
Functional Group Modifications :
- Replacement of bromine with methoxy improves aqueous solubility but diminishes cellular uptake due to reduced hydrophobicity .
- Trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, making such analogs potent enzyme inhibitors .
Positional Isomerism :
- Ortho-substituted halogens (e.g., 3-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine) exhibit weaker biological activity due to unfavorable steric interactions with target proteins .
Biological Activity Trends: Brominated derivatives generally show superior antitumor activity compared to non-halogenated or chlorinated analogs, attributed to bromine’s polarizability and van der Waals interactions . Methyl groups at position 4 of the pyrazole ring enhance thermal stability and resistance to oxidative degradation .
Actividad Biológica
3-(4-Bromophenyl)-4-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with a bromophenyl group and a methyl group, contributing to its chemical reactivity and biological activity. Its molecular formula is CHBrN with a molecular weight of approximately 256.11 g/mol.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, suggesting potential as a lead compound for developing new antimicrobial agents .
2. Anticancer Properties
The compound has shown promising anticancer activity in vitro, particularly against several cancer cell lines. For instance, studies report IC values ranging from 1.82 to 5.55 μM against different cancer types, including colorectal and breast cancer . The pyrazole moiety is crucial for its cytotoxic effects, indicating that modifications to this structure could enhance activity.
| Cell Line | IC (μM) |
|---|---|
| HCT-116 | 5.55 |
| HePG-2 | 1.82 |
| MCF-7 | 2.86 |
3. Anti-inflammatory and Analgesic Effects
The compound has also been explored for its anti-inflammatory and analgesic properties. Preliminary studies suggest that it may inhibit pathways related to inflammation, although the specific mechanisms remain under investigation.
The biological effects of this compound are believed to stem from its interaction with specific molecular targets, including enzymes involved in inflammation and cell proliferation. For example, it may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of derivatives based on the pyrazole scaffold:
- A study synthesized various pyrazole derivatives and assessed their anticancer activities against multiple cell lines, confirming the importance of structural modifications for enhancing efficacy .
- Another research effort focused on the molecular docking of pyrazole derivatives with target proteins, revealing insights into binding affinities that correlate with biological activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-(4-Bromophenyl)-4-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via cyclocondensation reactions using hydrazine derivatives and α,β-unsaturated ketones. For example, microwave-assisted synthesis under solvent-free conditions can enhance reaction efficiency (e.g., 68% yield for structurally similar pyrazole derivatives) . Key steps include:
- Precursor preparation: 4-bromophenyl hydrazine and methyl-substituted enones.
- Cyclization: Optimized via microwave irradiation (80–100°C, 30–60 min).
- Purification: Column chromatography (ethyl acetate/petroleum ether) or recrystallization from ethanol .
- Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios of reactants significantly impact yield.
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?
- Spectroscopy :
- NMR : - and -NMR for functional group identification (e.g., pyrazole ring protons at δ 6.5–8.0 ppm; NH signals at δ 4.5–5.5 ppm) .
- IR : Stretching vibrations for N-H (3200–3400 cm), C-Br (550–600 cm), and C=N (1600–1650 cm) .
- Crystallography : Single-crystal X-ray diffraction (SHELX software suite) confirms molecular geometry, bond lengths, and dihedral angles (e.g., pyrazole ring planarity deviations <0.3 Å) .
Q. How can researchers assess the compound’s preliminary biological activity, and what in vitro assays are suitable?
- Assays :
- Antimicrobial : Broth microdilution (MIC values against S. aureus or E. coli).
- Anticancer : MTT assay (IC determination in cancer cell lines).
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) .
- Controls : Include reference drugs (e.g., fluconazole for antifungal studies) and solvent-only blanks.
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) elucidate structure-activity relationships (SAR) for this compound?
- Approach :
- Docking Software : AutoDock Vina or Schrödinger Suite for predicting binding modes to targets (e.g., cannabinoid receptors or kinases).
- Key Interactions : Analyze π-π stacking (bromophenyl group), hydrogen bonding (NH), and hydrophobic contacts (methyl group) .
- Validation : Compare docking scores with experimental IC values to refine SAR models.
Q. What strategies resolve contradictions in biological activity data across different studies?
- Case Example : Discrepancies in antifungal activity may arise from variations in assay conditions (e.g., pH, serum content).
- Mitigation : Standardize protocols (CLSI guidelines) and validate with orthogonal assays (e.g., time-kill kinetics).
- Data Normalization : Report activities relative to internal controls and account for compound solubility limits .
Q. How can hydrogen bonding and crystal packing influence the compound’s physicochemical properties?
- Crystal Analysis :
- Hydrogen Bonds : NH groups form intermolecular N-H···N or N-H···O bonds (graph set analysis: C(8) motifs), stabilizing the lattice .
- Packing Effects : Bulky bromophenyl groups induce torsional strain (dihedral angles 20–40°), affecting solubility and melting points .
- Table : Selected Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space group | Triclinic, P1 | |
| a, b, c (Å) | 6.9153, 9.5122, 15.1545 | |
| Dihedral angle (pyrazole) | 21.8° |
Q. What are the challenges in optimizing this compound for in vivo studies, and how can they be addressed?
- Challenges : Poor bioavailability due to low solubility (logP ~3.5).
- Solutions :
- Formulation : Nanoemulsions or cyclodextrin complexes.
- Prodrug Design : Introduce hydrophilic moieties (e.g., phosphate esters) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
